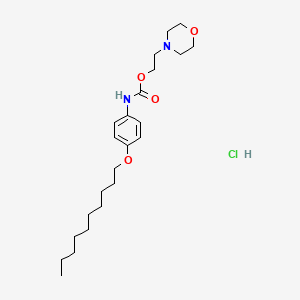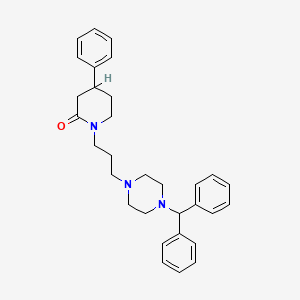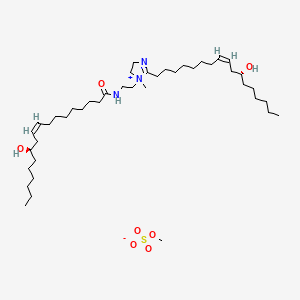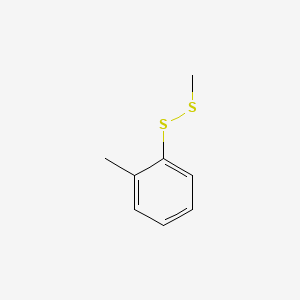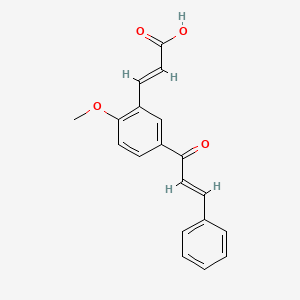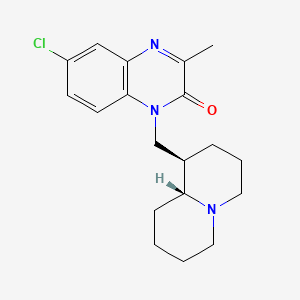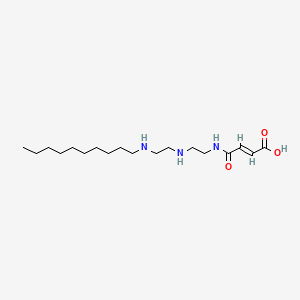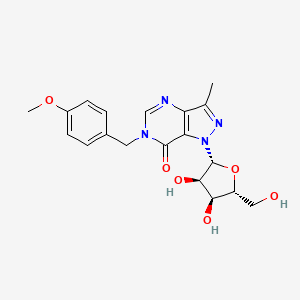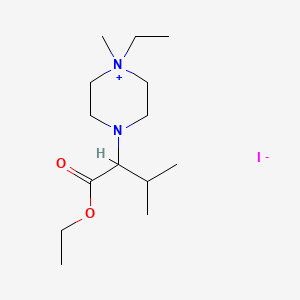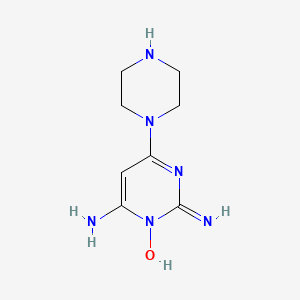
6-(1-Piperazinyl)-2,4-pyrimidinediamine-3-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-Piperazinyl)-2,4-pyrimidinediamine-3-oxide is a heterocyclic compound that contains both piperazine and pyrimidine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both piperazine and pyrimidine rings in its structure makes it a versatile molecule with unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Piperazinyl)-2,4-pyrimidinediamine-3-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminopyrimidine with piperazine in the presence of an oxidizing agent. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-(1-Piperazinyl)-2,4-pyrimidinediamine-3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms in the rings.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkyl halides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
科学研究应用
6-(1-Piperazinyl)-2,4-pyrimidinediamine-3-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 6-(1-Piperazinyl)-2,4-pyrimidinediamine-3-oxide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in disease progression.
相似化合物的比较
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains a piperazine ring and is known for its antibacterial activity.
Pyrimido[1,2-a]benzimidazoles: These compounds share the pyrimidine ring and have been studied for their pharmacological properties.
Uniqueness
6-(1-Piperazinyl)-2,4-pyrimidinediamine-3-oxide is unique due to the presence of both piperazine and pyrimidine rings, which confer distinct chemical and biological properties
属性
CAS 编号 |
83540-30-1 |
|---|---|
分子式 |
C8H14N6O |
分子量 |
210.24 g/mol |
IUPAC 名称 |
3-hydroxy-2-imino-6-piperazin-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C8H14N6O/c9-6-5-7(12-8(10)14(6)15)13-3-1-11-2-4-13/h5,10-11,15H,1-4,9H2 |
InChI 键 |
QSOOJXOCPYRJJE-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=NC(=N)N(C(=C2)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


